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molecular formula C10H12BrNO2 B8538500 4-Bromo-2-morpholinophenol

4-Bromo-2-morpholinophenol

Cat. No. B8538500
M. Wt: 258.11 g/mol
InChI Key: OYRIHHDKTKIVHD-UHFFFAOYSA-N
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Patent
US04011321

Procedure details

4-Bromo-2-bis(2-hydroxyethyl)aminophenol (2.5g) was dissolved in 70% sulphuric acid (25 ml) and the solution heated to 160° C for three hours, allowed to cool, then neutralised with saturated sodium carbonate solution. Extraction with ether and evaporation of the extracts gave crude 4-bromo-2-morpholinophenol which was crystallised from ether gave the pure phenol (1.4g, 60%, m.p. 128° C).
Name
4-Bromo-2-bis(2-hydroxyethyl)aminophenol
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11]O)[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N:9]2[CH2:10][CH2:11][O:15][CH2:14][CH2:13]2)[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
4-Bromo-2-bis(2-hydroxyethyl)aminophenol
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)N(CCO)CCO
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with ether and evaporation of the extracts

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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